molecular formula C6H12N4S B2954753 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine CAS No. 449745-90-8

3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine

Cat. No.: B2954753
CAS No.: 449745-90-8
M. Wt: 172.25
InChI Key: OXLLCDWVFPLRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds based on the 1,2,4-triazole scaffold, particularly those with sulfur-containing substituents like the ethylthio group, are of significant interest in medicinal chemistry and chemical biology . The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets . This specific derivative can serve as a key synthetic intermediate or a building block for the development of novel molecules with potential biological activities. Researchers can utilize this compound to construct more complex structures for screening against various diseases. The structural features of this triazole suggest potential for investigation in several areas, given the established activities of similar compounds. Related 1,2,4-triazolethione derivatives have been reported to exhibit a diverse range of pharmacological properties, including antimicrobial , anticancer , antiviral , and anti-inflammatory activities. The presence of the ethylthio group and the amine functionality on the triazole ring provides sites for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of desired properties in hit-to-lead campaigns .

Properties

IUPAC Name

3-ethyl-5-ethylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-3-5-8-9-6(10(5)7)11-4-2/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLLCDWVFPLRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarbothioamide with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like halides or alkoxides replace the ethylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted triazoles

Scientific Research Applications

3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a heterocyclic compound belonging to the triazole family, which are known for their diverse biological activities and common use in pharmaceuticals, agrochemicals, and materials science. This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
this compound is used as a building block for synthesizing more complex heterocyclic compounds. It serves as a precursor in developing new materials with unique properties.

Biology
This compound is investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that triazole derivatives exhibit significant biological activity against various pathogens.

Medicine
this compound is explored for potential use in pharmaceuticals, particularly in developing new drugs for treating infections and other diseases. Some studies indicate its potential in anticancer research, with cytotoxic effects against multiple cancer cell lines and the ability to inhibit specific pathways related to cancer cell proliferation and survival. It can also inhibit ergosterol synthesis in fungal cells, disrupting cell membranes and leading to cell death.

Industry
This compound is utilized in the production of agrochemicals and as a catalyst in various chemical reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antifungal Activity: Evaluated against various fungal pathogens, showing significant efficacy in disrupting fungal cell membranes. Some synthesized benzimidazole-triazole derivatives act as ergosterol inhibitors and have shown significant inhibitory activity against Candida strains .
  • Antibacterial Activity: Demonstrates activity against both Gram-positive and Gram-negative bacteria, with studies reporting Minimum Inhibitory Concentrations (MICs) indicating its potential as an antibiotic agent.

Anticancer Activity

The compound's anticancer potential has been explored through various studies:

  • Cell Line Studies: Shows cytotoxic effects against multiple cancer cell lines. Derivatives of triazole compounds have been linked to antiangiogenic activity and inhibition of tumor growth.
  • Mechanistic Insights: Investigations into its mechanism revealed that it may inhibit specific pathways related to cancer cell proliferation and survival.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Structural Insights : X-ray crystallography () and Hirshfeld surface analysis () confirm that bulky substituents (e.g., benzylsulfanyl) stabilize molecular packing via C-H···π and π-π interactions .
  • Contradictions : While pyridinyl derivatives are associated with catalytic activity (), ethylthio analogs lack explicit biological data in the provided evidence, highlighting a research gap.
  • Synthesis Efficiency : Microwave methods () outperform traditional approaches but require specialized equipment, limiting accessibility .

Biological Activity

3-Ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with an ethylthio substitution, which is crucial for its biological properties. The presence of the ethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction disrupts essential biochemical processes such as:

  • Ergosterol Synthesis : In fungal cells, the compound may inhibit ergosterol synthesis, leading to cell membrane disruption and subsequent cell death.
  • Enzyme Inhibition : The compound can prevent substrate access to enzymes, affecting various metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Antifungal Activity : It has been evaluated against various fungal pathogens, showing significant efficacy in disrupting fungal cell membranes.
  • Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) indicating its potential as an antibiotic agent .

Anticancer Activity

The compound's anticancer potential has been explored through various studies:

  • Cell Line Studies : It has shown cytotoxic effects against multiple cancer cell lines. For instance, derivatives of triazole compounds have been linked to antiangiogenic activity and inhibition of tumor growth .
  • Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit specific pathways related to cancer cell proliferation and survival.

Research Findings and Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives. Below is a summary table highlighting key findings from these studies.

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant antifungal activity against Candida albicans; mechanism involves ergosterol synthesis inhibition.
AnticancerEffective against various cancer cell lines; exhibits antiangiogenic properties.
Antioxidant & AntibacterialBroad-spectrum antibacterial activity; high binding affinity in molecular docking studies.
AntitumorNotable cytotoxic effects in cancer models; potential for drug development in oncology.

Q & A

Q. What are the optimal synthetic routes for preparing 3-ethyl-5-(ethylthio)-4H-1,2,4-triazol-4-amine, and how can reaction efficiency be improved?

The compound is typically synthesized via nucleophilic substitution of a thiol precursor with an alkyl halide under basic conditions. For example, 1H-1,2,4-triazol-5-thiol derivatives react with ethyl bromide in methanol using NaOH to promote S-alkylation, yielding ~88% product under ambient conditions . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields (e.g., 89.9% yield for analogous triazole derivatives) by enabling rapid, uniform heating .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this triazole derivative?

Structural confirmation requires a combination of:

  • 1H/13C-NMR : To verify substituent positions and proton environments (e.g., ethylthio groups show characteristic δ ~2.5–3.2 ppm for SCH2) .
  • Elemental analysis (CHNS) : To validate molecular formula (e.g., C7H12N4S for analogous compounds with <0.5% deviation) .
  • Mass spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., m/z 226.0 for 3-(methylthio)-5-(thiophen-2-ylmethyl) derivatives) .

Q. How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

Standard assays include:

  • Colorimetric enzyme inhibition : For example, testing diphenolase activity inhibition (AbTYR) at varying concentrations (IC50 determination) .
  • Antimicrobial screening : Using agar diffusion or microdilution methods against bacterial/fungal strains (e.g., MIC values ≤3.125 µg/mL for related triazole derivatives) .
  • Antioxidant assays : Measuring lipid peroxidation inhibition (e.g., 41.9% reduction in TBA-reactive substances) via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Cross-validation : Combine NMR, MS, and elemental analysis to identify impurities or byproducts (e.g., sulfoxide/sulfone formation from over-oxidation) .
  • Reaction monitoring : Use techniques like GC-MS to track intermediates and optimize conditions (e.g., microwave vs. conventional heating) .
  • Computational modeling : Predict NMR shifts or reaction pathways using software like Gaussian or ADF to rationalize anomalies .

Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?

  • Single-crystal growth : Recrystallize from solvents like DMSO/EtOH to obtain diffraction-quality crystals.
  • SHELX refinement : Use SHELXL for structure solution and refinement, leveraging high-resolution data (R-factor <0.05) to map bond lengths/angles (e.g., C-S bond ~1.81 Å in triazole-thioethers) .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., H-bonding, π-π stacking) influencing packing and stability .

Q. What computational approaches predict the compound’s reactivity or binding affinity for target proteins?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ketol-acid reductoisomerase for antimicrobial activity) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps or frontier molecular orbitals .
  • QSAR modeling : Correlate substituent effects (e.g., ethylthio vs. methylthio) with bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) impact the compound’s physicochemical and biological properties?

  • Lipophilicity : Longer alkyl chains (e.g., ethyl vs. methyl) enhance membrane permeability (logP increase by ~0.5 units) but may reduce solubility .
  • Electron-withdrawing groups : Fluorine or trifluoromethyl substitutions improve metabolic stability and target affinity (e.g., 3-(trifluoromethyl) derivatives show 72% antifungal inhibition) .
  • Thioether vs. sulfone : Oxidation to sulfone increases polarity and alters binding modes (e.g., reduced activity against AbTYR due to steric hindrance) .

Methodological Considerations Table

Parameter Recommendations References
Synthesis Yield Microwave irradiation improves yields to >85% vs. 70–80% for conventional methods
Purity Criteria ≥95% purity via HPLC (C18 column, acetonitrile/water gradient)
Crystallography SHELXL refinement with TWINABS for high-resolution data (d-spacing <1.0 Å)
Bioactivity Assays Use positive controls (e.g., carbendazim for antifungal tests) to benchmark results

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.